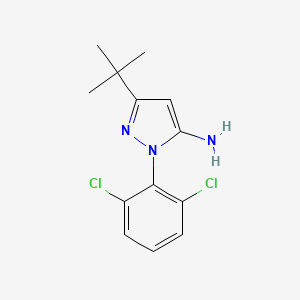
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Overview
Description
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. In
Mechanism of Action
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling. By inhibiting BTK, 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine blocks the activation of downstream signaling pathways that are essential for the survival and proliferation of cancer cells and the development of autoimmune diseases.
Biochemical and Physiological Effects:
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion. It also modulates the activity of immune cells, such as B-cells, T-cells, and natural killer cells, by reducing their activation and proliferation. 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine has been found to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Advantages and Limitations for Lab Experiments
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to inhibit the growth of cancer cells and modulate the immune system, and its good pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, such as the need for careful dosing and monitoring due to potential toxicity, the need for specialized equipment and expertise for its synthesis and analysis, and the limited availability of the compound.
Future Directions
There are several potential future directions for research on 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine. One area of focus is the development of combination therapies that combine 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine with other targeted agents or immunotherapies to enhance its efficacy and reduce the risk of resistance. Another area of interest is the exploration of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine in other types of cancer and autoimmune diseases, as well as in combination with other drugs that target different signaling pathways. Finally, further studies are needed to understand the long-term safety and efficacy of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine in clinical trials and to identify biomarkers that can predict response to treatment.
Scientific Research Applications
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly those that are resistant to conventional chemotherapy. 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine has also been shown to modulate the immune system by targeting specific signaling pathways that are involved in the development of autoimmune diseases.
properties
IUPAC Name |
5-tert-butyl-2-(2,6-dichlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-13(2,3)10-7-11(16)18(17-10)12-8(14)5-4-6-9(12)15/h4-7H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAHIDXNXGHGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696219 | |
| Record name | 3-tert-Butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | |
CAS RN |
1017781-19-9 | |
| Record name | 3-tert-Butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzo[1,3]dioxol-5-yl)benzaldehyde](/img/structure/B1503888.png)
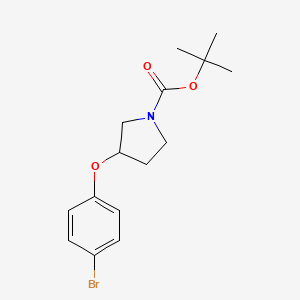
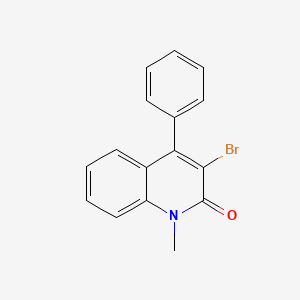
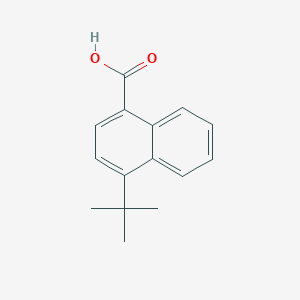

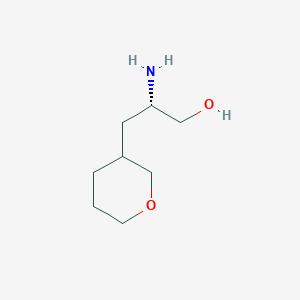
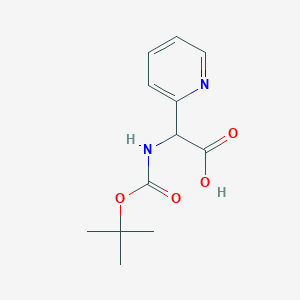
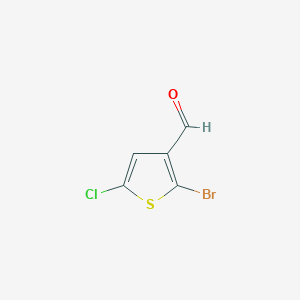

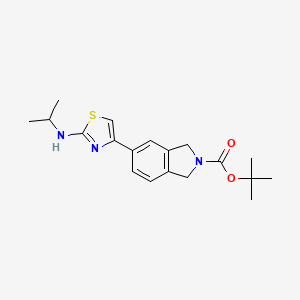

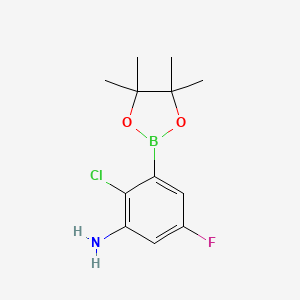
![9-Bromo-2,3,5,6,13,13a-hexahydro-1H-benzo[4,5]imidazo[1,2-d]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1503919.png)
